Home > Products > Screening Compounds P97132 > Thalidomide-4-O-C11-NH2 (hydrochloride)
Thalidomide-4-O-C11-NH2 (hydrochloride) -

Thalidomide-4-O-C11-NH2 (hydrochloride)

Catalog Number: EVT-10993021
CAS Number:
Molecular Formula: C24H34ClN3O5
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-4-O-C11-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its sedative properties but infamous for its teratogenic effects when used during pregnancy. This compound has garnered attention in recent years due to its involvement in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. Thalidomide-4-O-C11-NH2 (hydrochloride) functions primarily through the recruitment of cereblon (CRBN), a protein that plays a crucial role in the ubiquitin-proteasome system, which is essential for protein degradation and regulation of various cellular processes.

Source and Classification

Thalidomide-4-O-C11-NH2 (hydrochloride) can be synthesized from thalidomide, which was originally developed in the late 1950s. The compound is classified as a pharmaceutical agent with potential applications in oncology and immunology, particularly due to its immunomodulatory effects. Its classification falls under the category of thalidomide derivatives, which are being explored for their therapeutic properties, especially in the treatment of multiple myeloma and leprosy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-4-O-C11-NH2 (hydrochloride) typically involves several key steps:

  1. Starting Materials: The synthesis begins with thalidomide as the primary starting material.
  2. Functionalization: The introduction of the amino group at the C11 position is achieved through various chemical transformations, including nucleophilic substitution reactions.
  3. Hydrochloride Salt Formation: The final step often includes converting the free base form into its hydrochloride salt to enhance solubility and stability.

The synthetic routes may vary based on the desired yield and purity, with some methods utilizing microwave-assisted synthesis or solvent-free conditions to improve efficiency and reduce environmental impact .

Molecular Structure Analysis

Structure and Data

Thalidomide-4-O-C11-NH2 (hydrochloride) features a complex molecular structure characterized by:

  • Molecular Formula: C13H14ClN3O4
  • Molecular Weight: Approximately 305.72 g/mol
  • Functional Groups: The structure includes an amine group (-NH2), a carbonyl group (C=O), and a cyclic structure typical of thalidomide derivatives.

The three-dimensional conformation of this compound plays a significant role in its biological activity, particularly regarding its interaction with cereblon .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-4-O-C11-NH2 (hydrochloride) can participate in various chemical reactions:

  1. Oxidation: This compound can undergo oxidation to form hydroxylated derivatives.
  2. Reduction: Reduction reactions may be performed to modify carbonyl groups into alcohols.
  3. Substitution Reactions: The amino group can be substituted with other functional groups to create diverse derivatives with potentially enhanced biological activities.

Common reagents utilized in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .

Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-4-O-C11-NH2 (hydrochloride) primarily involves its ability to bind to cereblon, leading to the recruitment of specific E3 ubiquitin ligases. This interaction facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. Key pathways affected include those involved in cell proliferation and immune responses, making this compound a valuable tool in cancer therapy and autoimmune disease treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-4-O-C11-NH2 (hydrochloride) exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide.
  • Stability: Stable under dry conditions but sensitive to light; should be stored protected from light at low temperatures.
  • pH: The hydrochloride form typically exhibits acidic properties when dissolved in water.

These properties are critical for its formulation into pharmaceutical preparations .

Applications

Scientific Uses

Thalidomide-4-O-C11-NH2 (hydrochloride) has several significant applications in scientific research:

  1. Chemistry: It is utilized in synthesizing PROTACs, allowing targeted degradation of proteins implicated in various diseases.
  2. Biology: The compound aids in studying protein interactions within cellular pathways, particularly those involving CRBN.
  3. Medicine: Investigated for therapeutic applications in treating multiple myeloma and other malignancies by modulating immune responses.
  4. Industry: Employed in drug development processes aimed at creating novel therapeutics with improved efficacy and reduced side effects .
Introduction: Historical Context and Rationale for Molecular Design

Thalidomide Derivatives in Targeted Protein Degradation: Evolution from Teratogen to Therapeutic Tool

Thalidomide’s journey from a notorious teratogen to a cornerstone of modern targeted therapy represents one of pharmacology’s most remarkable transformations. Initially marketed in the 1950s as a sedative and antiemetic, its withdrawal following the thalidomide disaster (over 10,000 infants born with severe malformations like phocomelia) led to decades of mechanistic research [1] [6]. The critical breakthrough came in 2010 when Handa et al. identified cereblon (CRBN) as thalidomide’s primary biological target [8]. CRBN functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which regulates cellular protein homeostasis through ubiquitin-mediated degradation [3] [8].

Thalidomide and its derivatives (lenalidomide, pomalidomide – collectively termed IMiDs) bind CRBN, altering its substrate specificity. This enables the recruitment and degradation of "neosubstrates" like transcription factors IKZF1/3 and CK1α, explaining their efficacy in hematological malignancies such as multiple myeloma [3] [6] [8]. This mechanistic insight transformed thalidomide from a cautionary tale into a foundational component of proteolysis-targeting chimera (PROTAC) technology, where small molecules direct E3 ligases to degrade disease-causing proteins [5] [7].

Table 1: Key Milestones in Thalidomide’s Therapeutic Evolution

YearDiscoverySignificance
1957Marketed as sedative/antiemeticWidespread use in pregnancy
1961Withdrawn due to teratogenicity (limb malformations)Global drug safety reforms initiated
1998FDA approval for erythema nodosum leprosumFirst modern therapeutic re-purposing
2010CRBN identified as primary targetMechanistic foundation for IMiDs/PROTACs established
2014IMiD-induced degradation of IKZF1/3 elucidatedRational design of CRBN-based degraders enabled

Rationale for C11-Linker-Amide Modification: Optimizing Cereblon (CRBN) Recruitment Specificity

The development of Thalidomide-4-O-C11-NH2 hydrochloride stems from systematic efforts to optimize the molecular architecture of CRBN-recruiting ligands for PROTAC applications. PROTACs are heterobifunctional molecules comprising:

  • A target protein-binding ligand
  • An E3 ubiquitin ligase-binding ligand (e.g., thalidomide)
  • A chemical linker connecting both moieties [4] [7] [10]

The C11 spacer (11-atom alkyl chain) attached at the 4-position of the thalidomide phthalimide ring was engineered to address critical limitations of earlier derivatives:

  • Optimal Length & Flexibility: The C11 chain provides sufficient length (~16 Å) to span the distance between CRBN and the target protein within the ternary complex, reducing steric clashes and enhancing complex stability [2] [10].
  • Reduced Hydrophobicity: Compared to shorter alkyl linkers, the C11 chain mitigates excessive hydrophobicity, improving aqueous solubility and cellular permeability [1] [7].
  • Amide Termination (NH₂): The terminal primary amine enables versatile conjugation to target-binding ligands via amide, carbamate, or urea linkages. Its conversion to the hydrochloride salt (Thalidomide-4-O-C11-NH2·HCl) enhances compound stability, crystallinity, and solubility in biological buffers – crucial for in vitro assay reliability [2] [4].

This modification preserves high-affinity binding to CRBN while minimizing interactions with off-target proteins, a significant advance over non-specific first-generation IMiDs [8] [10].

Table 2: Impact of Linker Design on PROTAC Performance

Linker CharacteristicShorter/Alkyl Linker (e.g., C2-C6)C11-Linker with Terminal Amide (HCl salt)
Length/FlexibilityLimited spatial reachOptimal reach for ternary complex formation
HydrophobicityHigh (aggregation risk)Moderate (improved solubility)
Conjugation VersatilityLimited functional groupsHigh (amine allows diverse chemistry)
CRBN Binding AffinityMaintained but steric hindrance likelyMaintained with reduced steric clashes
Solubility/HandlingOften poorEnhanced by hydrochloride salt form

Thalidomide-4-O-C11-NH2 Hydrochloride as a PROTAC Enabler: Scope and Research Significance

Thalidomide-4-O-C11-NH2 hydrochloride serves as a versatile CRBN-recruiting warhead in PROTAC design. Its significance lies in enabling the degradation of proteins previously considered "undruggable" by conventional small-molecule inhibitors (e.g., transcription factors, scaffolding proteins) [4] [5] [7]. Key research applications include:

  • High-Efficiency Degraders: PROTACs incorporating this moiety demonstrate exceptional degradation efficiency (DC₅₀ in low nM range). For example, a PROTAC targeting SHP2 phosphatase (ZB-S-29) achieved DC₅₀ = 6.02 nM, effectively inhibiting oncogenic RAS pathway signaling in cancer models [4].
  • Kinase Degradation: Successfully applied in degrading receptor tyrosine kinases (e.g., BTK, ALK) and cytoplasmic kinases implicated in cancer and inflammatory diseases [7].
  • Transcription Factor Degradation: Enables degradation of challenging targets like BRD4 (BET family) and STAT3, disrupting oncogenic transcriptional programs [5] [7].
  • Neuroscience Targets: Emerging use in degrading pathogenic proteins in neurological disorders (e.g., tau aggregates) [7].

The terminal amine allows straightforward conjugation to diverse target-binding ligands via solid-phase synthesis or click chemistry, accelerating PROTAC library synthesis and optimization [2] [4] [10]. This compound has become a standardized building block in academia and industry (e.g., Arvinas, C4 Therapeutics) for developing next-generation degraders, with several derivatives entering clinical trials [5] [7].

Table 3: Research Applications of Thalidomide-4-O-C11-NH2 Hydrochloride-Based PROTACs

Target ProteinDisease RelevancePROTAC ExampleDegradation Efficiency (DC₅₀)Key Outcome
SHP2RAS-driven cancersZB-S-296.02 nMInhibition of oncogenic signaling
BTKB-cell malignanciesARV-471 derivatives< 10 nMEnhanced apoptosis in leukemia cells
BRD4AML, solid tumorsARV-825 derivatives~1-5 nMSuppression of MYC transcription
ERRαBreast cancerPatent examplesSub-µMInhibition of tumor metabolism
TauAlzheimer’s diseasePreclinical~100 nMClearance of neurofibrillary tangles

Concluding Perspective

Thalidomide-4-O-C11-NH2 hydrochloride epitomizes the rational transformation of a once-infamous molecule into a precision tool for chemical biology. Its optimized linker design bridges historical understanding of CRBN pharmacology with cutting-edge PROTAC applications, enabling researchers to systematically dismantle pathogenic proteins previously beyond therapeutic reach. As PROTAC technology advances toward broader clinical validation, this derivative remains instrumental in expanding the druggable proteome.

Properties

Product Name

Thalidomide-4-O-C11-NH2 (hydrochloride)

IUPAC Name

4-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C24H34ClN3O5

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C24H33N3O5.ClH/c25-15-8-6-4-2-1-3-5-7-9-16-32-19-12-10-11-17-21(19)24(31)27(23(17)30)18-13-14-20(28)26-22(18)29;/h10-12,18H,1-9,13-16,25H2,(H,26,28,29);1H

InChI Key

AMCVOZMMQNDGDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.